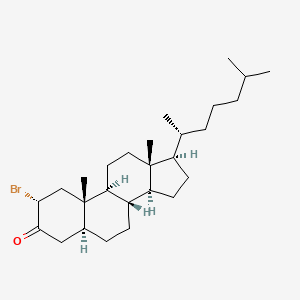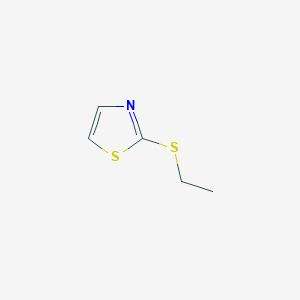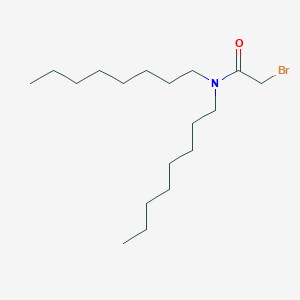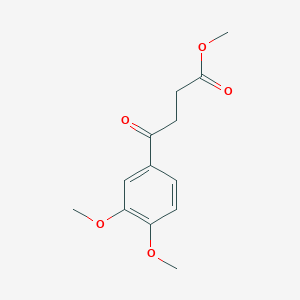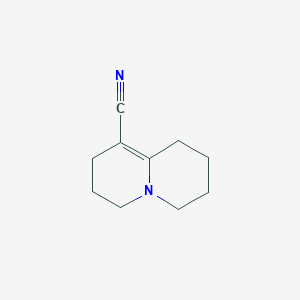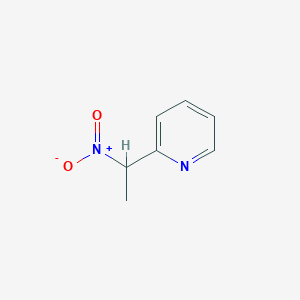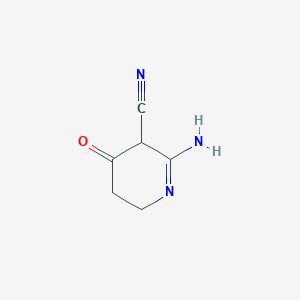
4-Methyl-2-(methylthio)thiophene
Vue d'ensemble
Description
4-Methyl-2-(methylthio)thiophene is a chemical compound with the molecular formula C6H8S2 and a molecular weight of 144.26 . It is used as an intermediate in synthetic chemistry .
Synthesis Analysis
Thiophene derivatives, including this compound, can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H8S2/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3 and the corresponding InChI Key is VOFZWMITNMWWIZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 144.26 and should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Crystal Structure and Synthesis
The crystal structure and synthesis processes of substituted thiophenes, including 4-Methyl-2-(methylthio)thiophene derivatives, have been extensively studied. These compounds are integral to the development of materials with potential applications in pharmaceuticals due to their biological activities, such as antibacterial, antifungal, and antiviral properties. Furthermore, polymeric thiophenes are utilized in electronic devices like thin-film transistors, organic light-emitting transistors, and solar cells, highlighting their importance in material science and electronics (S. Nagaraju et al., 2018).
Genotoxic and Carcinogenic Potentials
Research on the genotoxic and carcinogenic potentials of thiophene derivatives, including this compound, has been conducted to evaluate their safety and environmental impact. For instance, the evaluation of 3-aminothiophene derivatives has shown that these compounds, while widely used in various products, require careful assessment to ensure they do not pose health risks (Alban Lepailleur et al., 2014).
Novel Synthesis Approaches
Innovative synthesis methods for thiophene derivatives, including the creation of 3-methylthio-substituted compounds, have been developed. These methodologies allow for the efficient production of thiophene-based materials with varied applications in organic synthesis and materials chemistry (Guodong Yin et al., 2008).
Oxidation Processes
The oxidation of thiophenes, such as this compound, has been studied for applications in refining and environmental remediation. Specifically, the oxidation of thiophenes in fuel to remove sulfur compounds is of great interest for producing cleaner fuels and reducing air pollution (Lanjun Chen et al., 2006).
Polyfunctionalization and Electropolymerization
Research into the polyfunctionalization of thiophenes has led to advancements in the creation of complex organic molecules with potential applications in polymer science and materials engineering. Similarly, the electropolymerization of thiophene derivatives has been explored for the development of electrochromic devices and polymers with unique optical and electrical properties (C. Fattuoni et al., 2006).
Safety and Hazards
Orientations Futures
Thiophene-based analogs, such as 4-Methyl-2-(methylthio)thiophene, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthetic methods for their preparation.
Propriétés
IUPAC Name |
4-methyl-2-methylsulfanylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZWMITNMWWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



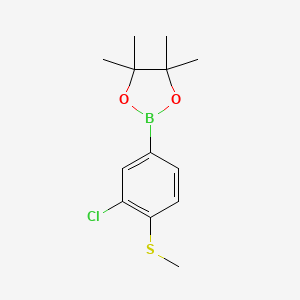
![Acetic acid, [(5-chloro-1,2-benzisoxazol-3-yl)oxy]-, ethyl ester](/img/structure/B3347805.png)
![[(3-Bromopyridin-4-yl)methyl]diethylamine](/img/structure/B3347821.png)


![1,3,4-Oxadiazole, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B3347842.png)

